5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a methoxy group, and a sulfonamide linkage connected to a piperidine ring with a pyridine substituent. Such structural features make it a molecule of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting pyridine with a suitable piperidine derivative under controlled conditions.
Sulfonamide Formation: The next step involves the introduction of the sulfonamide group. This is usually done by reacting the piperidine intermediate with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Final Coupling: The final step is the coupling of the sulfonamide intermediate with 5-chloro-2-methoxybenzene. This is typically carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide linkage, potentially leading to amine derivatives.
Substitution: The chloro group on the benzene ring can be substituted by nucleophiles such as amines or thiols, resulting in a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide (NaNH₂) or thiourea under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 5-chloro-2-formyl-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide, while nucleophilic substitution of the chloro group could produce 5-amino-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities or receptor binding.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar or enhanced biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This compound may bind to the active site of enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxybenzenesulfonamide: Lacks the piperidine and pyridine moieties, making it less complex.
N-(pyridin-2-yl)piperidine-4-yl)methyl)benzenesulfonamide: Similar structure but without the chloro and methoxy groups.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in its combined structural features, which confer specific chemical reactivity and biological activity. The presence of the chloro and methoxy groups, along with the sulfonamide linkage and piperidine-pyridine moiety, makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O3S/c1-25-16-6-5-15(19)12-17(16)26(23,24)21-13-14-7-10-22(11-8-14)18-4-2-3-9-20-18/h2-6,9,12,14,21H,7-8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSRITXJTLBJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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